4-Bromothiazole-5-sulfinic acid
Description
4-Bromothiazole-5-sulfinic acid is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a sulfinic acid (-SO₂H) group at the 5-position. The sulfinic acid moiety confers unique reactivity, enabling its use as an intermediate in organic synthesis, though its stability and handling precautions differ significantly from sulfonyl or sulfoxide derivatives .
Properties
Molecular Formula |
C3H2BrNO2S2 |
|---|---|
Molecular Weight |
228.1 g/mol |
IUPAC Name |
4-bromo-1,3-thiazole-5-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-2-3(9(6)7)8-1-5-2/h1H,(H,6,7) |
InChI Key |
ADSWSKUIQANCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)S(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiazole-5-sulfinic acid typically involves the bromination of thiazole derivatives followed by sulfonation. One common method includes the reaction of 4-bromothiazole with sulfur dioxide and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acid derivatives.
Reduction: Formation of thiazole derivatives with reduced sulfur functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions at the bromine and sulfinic acid positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using sodium iodide or nucleophilic substitution with amines.
Major Products Formed:
Oxidation: 4-Bromothiazole-5-sulfonic acid.
Reduction: 4-Bromothiazole-5-thiol.
Substitution: Various 4-substituted thiazole derivatives.
Scientific Research Applications
4-Bromothiazole-5-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Bromothiazole-5-sulfinic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation pathways.
Pathways Involved: Inhibition of key enzymes in the inflammatory response and modulation of oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-bromothiazole-5-sulfinic acid with key analogs, focusing on structural features, physicochemical properties, and applications.
Research Findings and Industrial Relevance
Material Science
- Sulfonyl benzoic acid derivatives demonstrate utility in polymer cross-linking, with thermal degradation temperatures exceeding 200°C .
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